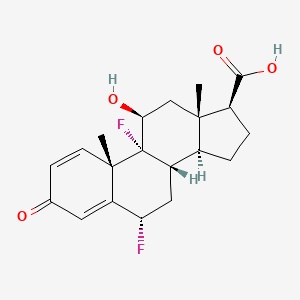
(6alpha,11beta,17alpha)-6,9-Difluoro-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17a,21-Dideoxy-6a,9a-Difluoroprednisolone is a synthetic glucocorticoid compound. Glucocorticoids are a class of corticosteroids, which are a class of steroid hormones. These compounds are known for their potent anti-inflammatory and immunosuppressive properties. 17a,21-Dideoxy-6a,9a-Difluoroprednisolone is used primarily in scientific research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17a,21-Dideoxy-6a,9a-Difluoroprednisolone involves multiple steps, starting from a suitable steroid precursor. The process typically includes:
Fluorination: Introduction of fluorine atoms at the 6a and 9a positions.
Deoxygenation: Removal of oxygen atoms at the 17a and 21 positions.
These reactions require specific reagents and conditions, such as the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) and deoxygenating agents like tributyltin hydride.
Industrial Production Methods
Industrial production of 17a,21-Dideoxy-6a,9a-Difluoroprednisolone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Processing: Controlled reaction conditions in large reactors.
Purification: Techniques like crystallization and chromatography to ensure high purity.
化学反応の分析
Types of Reactions
17a,21-Dideoxy-6a,9a-Difluoroprednisolone undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like potassium permanganate.
Reduction: Removal of oxygen atoms, using agents like lithium aluminum hydride.
Substitution: Replacement of functional groups, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated steroids.
科学的研究の応用
17a,21-Dideoxy-6a,9a-Difluoroprednisolone is widely used in scientific research due to its unique properties:
Chemistry: Studying the effects of fluorination on steroid activity.
Biology: Investigating the compound’s impact on cellular processes.
Medicine: Exploring potential therapeutic applications, particularly in anti-inflammatory and immunosuppressive treatments.
Industry: Developing new synthetic routes and production methods for glucocorticoids.
作用機序
The mechanism of action of 17a,21-Dideoxy-6a,9a-Difluoroprednisolone involves binding to glucocorticoid receptors in cells. This binding leads to:
Transcriptional Regulation: Modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects.
Signal Transduction: Activation of signaling pathways that reduce inflammation and immune response.
類似化合物との比較
Similar Compounds
Prednisolone: A widely used glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Another potent glucocorticoid used in various medical treatments.
Betamethasone: Known for its strong anti-inflammatory effects.
Uniqueness
17a,21-Dideoxy-6a,9a-Difluoroprednisolone is unique due to its specific fluorination pattern and deoxygenation, which may enhance its stability and potency compared to other glucocorticoids.
特性
分子式 |
C20H24F2O4 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
(6S,8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C20H24F2O4/c1-18-9-16(24)20(22)13(11(18)3-4-12(18)17(25)26)8-15(21)14-7-10(23)5-6-19(14,20)2/h5-7,11-13,15-16,24H,3-4,8-9H2,1-2H3,(H,25,26)/t11-,12+,13-,15-,16-,18-,19-,20-/m0/s1 |
InChIキー |
LECQZWLBQWUNPR-ZMFGGXDQSA-N |
異性体SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@H]2C(=O)O)C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O |
正規SMILES |
CC12CC(C3(C(C1CCC2C(=O)O)CC(C4=CC(=O)C=CC43C)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


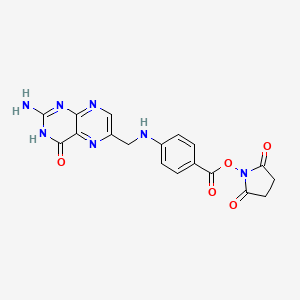
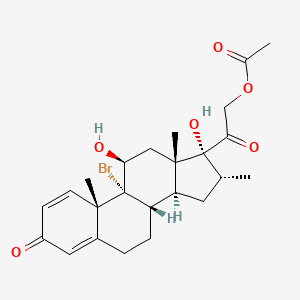

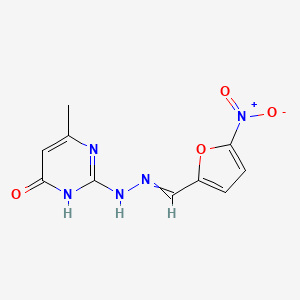
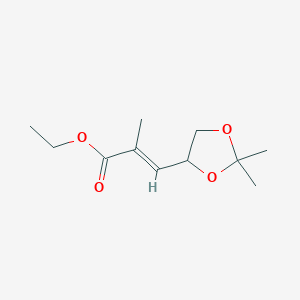

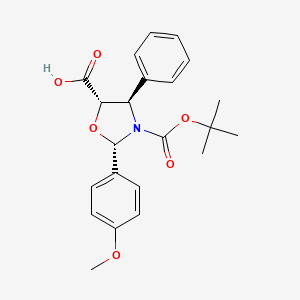
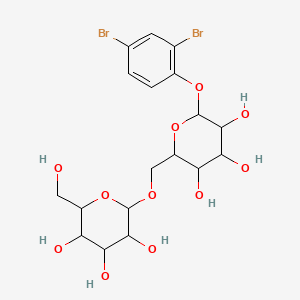
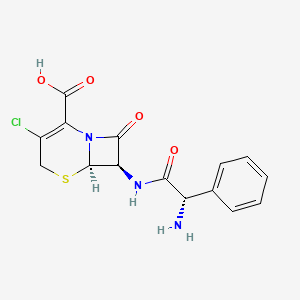
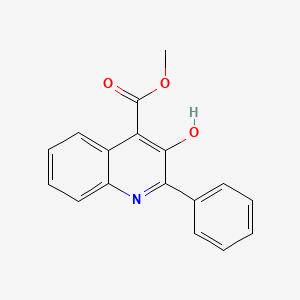
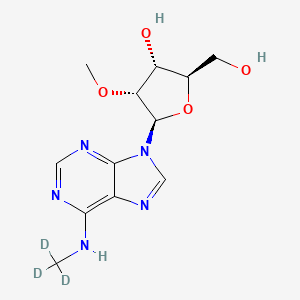
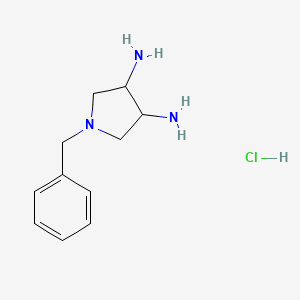

![7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
